7-Oxaspiro[3.5]nonan-6-one
Overview
Description
7-Oxaspiro[3.5]nonan-6-one is a spirocyclic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol This compound is characterized by its unique spiro structure, where a nonane ring is fused with an oxane ring through a single shared carbon atom
Preparation Methods
The synthesis of 7-Oxaspiro[3.5]nonan-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide followed by cyclization can yield the desired spiro compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
7-Oxaspiro[3.5]nonan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, often facilitated by reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original spiro compound.
Scientific Research Applications
7-Oxaspiro[3.5]nonan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding, potentially leading to the discovery of new biochemical pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 7-Oxaspiro[3.5]nonan-6-one exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific biochemical outcomes. The spirocyclic structure allows for unique binding interactions, potentially enhancing the compound’s efficacy in targeting specific pathways. For example, its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1) has been studied for its potential in cancer therapy .
Comparison with Similar Compounds
7-Oxaspiro[3.5]nonan-6-one can be compared with other spirocyclic compounds, such as:
2-Oxa-6-azaspiro[3.3]heptane: This compound has a similar spiro structure but with a different ring size and heteroatom composition, leading to distinct chemical and biological properties.
Spiro[cyclopropane-1,9’-fluorene]: Another spiro compound with a different core structure, used in various chemical and material applications.
The uniqueness of 7-Oxaspiro[3
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-6-8(2-1-3-8)4-5-10-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIIGISJAOFJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCOC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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